

# A Technical Guide to the Molecular Weight and Composition of Healon® Formulations

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## Compound of Interest

Compound Name: *Healon*

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This in-depth technical guide provides a comprehensive overview of the molecular weight and composition of various formulations of **Healon®**, a widely used ophthalmic viscosurgical device (OVD). This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the physicochemical properties of these medical devices.

## Introduction to Healon® Ophthalmic Viscosurgical Devices

**Healon®** is a family of ophthalmic viscosurgical devices based on purified, high-molecular-weight sodium hyaluronate. These formulations are designed to create and maintain space in the anterior chamber of the eye during ophthalmic surgery, protecting delicate tissues from mechanical damage. The rheological properties of each **Healon®** formulation are tailored to specific surgical needs, and these properties are a direct function of the molecular weight and concentration of the sodium hyaluronate, as well as its interaction with the physiological buffer.

## Composition and Physicochemical Properties

The core component of all **Healon®** formulations is sodium hyaluronate, a linear polysaccharide of repeating disaccharide units of N-acetylglucosamine and sodium

glucuronate.[1] The specific characteristics of each formulation are determined by the molecular weight of the sodium hyaluronate and its concentration in the final product.

## Data Summary

The following tables summarize the key quantitative data for various **Healon®** formulations.

Table 1: Molecular Weight and Composition of **Healon®** Formulations

Formulation	Sodium Hyaluronate Concentration (%)	Average Molecular Weight (Da)	Viscosity	Classification
Healon®	1.0% <sup>[2][3]</sup>	~3,200,000 <sup>[2][4]</sup>	150,000 mPas <sup>[4]</sup>	Cohesive <sup>[2][4]</sup>
Healon GV® PRO	1.8% <sup>[5]</sup>	3,200,000 <sup>[5]</sup>	2.60 - 3.50 Log (Pas) <sup>[5]</sup>	Cohesive <sup>[5]</sup>
Healon5® PRO	Not specified, but original Healon®5 is 2.3% <sup>[6][7]</sup>	3,200,000 <sup>[8][9]</sup>	1,300,000 – 12,600,000 mPas <sup>[8]</sup>	Viscoadaptive <sup>[8][9]</sup>
Healon® PRO	1.0% <sup>[2][3]</sup>	3,200,000 <sup>[2][4]</sup>	1.70 - 2.75 Log (Pas) <sup>[2]</sup>	Cohesive <sup>[2][4]</sup>
Healon EndoCoat®	3.0% (30 mg/mL) <sup>[10][11]</sup>	~800,000 <sup>[10][11]</sup>	~50,000 centipoise <sup>[10][11]</sup>	Dispersive <sup>[10]</sup>

Table 2: Rheological Properties of Select **Healon®** Formulations

Formulation	Mean Viscosity at Zero Shear Rate (Pas)[12]	Mean Pseudoplasticity[1 2]	Mean Relaxation Time (sec)[12]
Healon®	243 ± 5	173 ± 7	21 ± 3
Healon GV®	2451 ± 12	754 ± 10	83 ± 4
Healon5®	5525 ± 14	591 ± 6	88 ± 6

## Experimental Protocols

The characterization of **Healon®** formulations relies on a suite of analytical techniques to determine their molecular weight, composition, and rheological properties. The following sections outline the general methodologies employed.

### Molecular Weight Determination: Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALS)

Size-Exclusion Chromatography (SEC) is a powerful technique for determining the molecular weight distribution of polymers like sodium hyaluronate. When coupled with a Multi-Angle Laser Light Scattering (MALS) detector, it allows for the determination of the absolute molecular weight without the need for column calibration with standards.

#### Methodology:

- **Sample Preparation:** A dilute solution of the **Healon®** formulation is prepared in a suitable mobile phase, typically a buffered aqueous solution (e.g., phosphate-buffered saline). The sample is filtered through a sub-micron filter to remove any particulate matter.
- **Chromatographic System:** The system consists of a high-performance liquid chromatography (HPLC) pump, an autosampler, a series of SEC columns packed with porous particles of a specific size range, a MALS detector, and a refractive index (RI) detector.
- **Separation:** The prepared sample is injected into the SEC columns. Larger molecules are excluded from the pores of the packing material and thus elute earlier, while smaller

molecules penetrate the pores to varying extents and have longer elution times.

- **Detection and Analysis:** As the separated molecules elute from the column, they pass through the MALS detector, which measures the intensity of light scattered by the molecules at multiple angles. Simultaneously, the RI detector measures the concentration of the eluting polymer. The data from both detectors are processed by specialized software to calculate the absolute molecular weight and determine the molecular weight distribution of the sodium hyaluronate in the sample.

## Rheological Characterization: Rotational Rheometry

The viscoelastic properties of **Healon®** formulations are critical to their function during surgery. These properties are characterized using a rotational rheometer, which can perform both steady shear and oscillatory tests.

Methodology:

- **Instrumentation:** A controlled-stress or controlled-strain rotational rheometer equipped with a cone-plate or parallel-plate geometry is used. The temperature is precisely controlled, typically at 25°C, to mimic operating room conditions.
- **Sample Loading:** A small, well-defined volume of the **Healon®** formulation is carefully loaded between the plates of the rheometer, ensuring no air bubbles are trapped.
- **Steady Shear Testing:** The viscosity of the sample is measured as a function of shear rate. This provides information on the material's resistance to flow under different surgical manipulations (e.g., slow injection vs. rapid irrigation). The zero-shear viscosity, which represents the viscosity at rest, is a key parameter for cohesive OVDs.
- **Oscillatory Testing:** Small-amplitude, sinusoidal oscillations are applied to the sample at varying frequencies. This allows for the determination of the storage modulus ( $G'$ ), which represents the elastic (solid-like) component, and the loss modulus ( $G''$ ), which represents the viscous (liquid-like) component. These parameters provide insights into the material's ability to maintain space and absorb stress.

## Composition Analysis: Viscometry

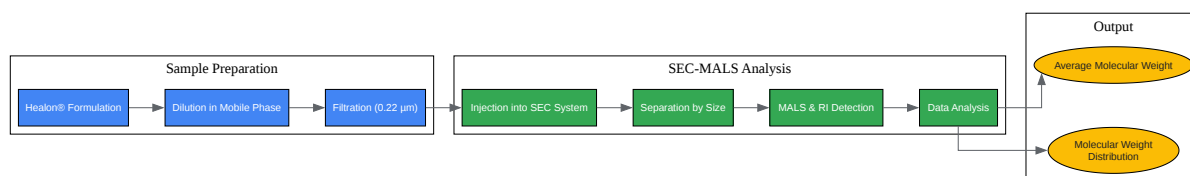
Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is related to its molecular weight. It is often determined using a capillary viscometer.

Methodology:

- **Sample Preparation:** A series of dilutions of the **Healon®** formulation are prepared in a precise solvent, typically a buffered saline solution.
- **Measurement:** The flow time of the pure solvent and each of the polymer solutions is measured using a capillary viscometer (e.g., an Ubbelohde viscometer) in a temperature-controlled water bath.
- **Calculation:** The relative viscosity, specific viscosity, and reduced viscosity are calculated from the flow times.
- **Extrapolation:** The intrinsic viscosity is determined by extrapolating the reduced viscosity to zero concentration using the Huggins and Kraemer equations.

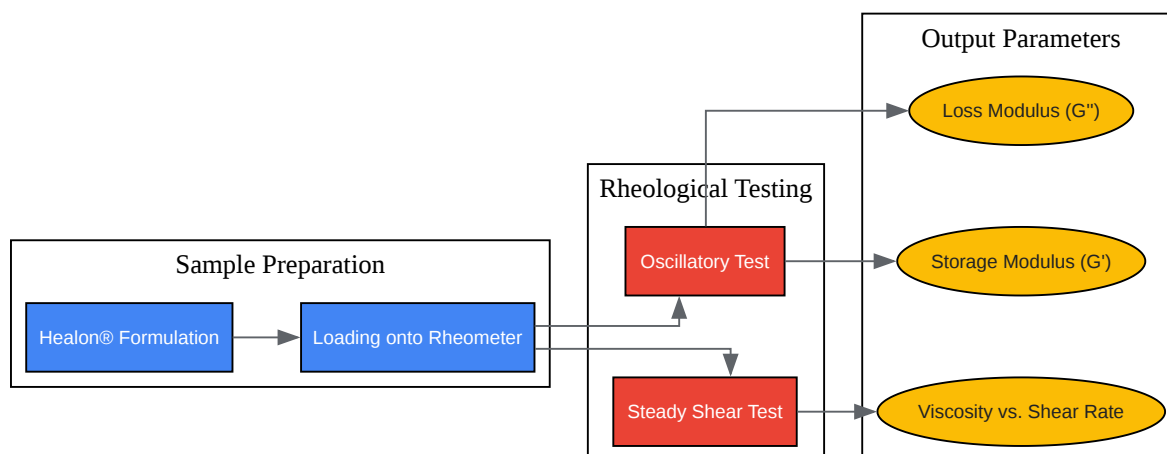
## Visualizations

The following diagrams illustrate the experimental workflows for the characterization of **Healon®** formulations.



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Caption: Workflow for Molecular Weight Determination using SEC-MALS.



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Caption: Workflow for Rheological Characterization using a Rotational Rheometer.

## Conclusion

The diverse range of **Healon®** formulations provides ophthalmic surgeons with a selection of OVDs tailored to specific surgical requirements. The distinct physicochemical properties of each formulation, driven by variations in sodium hyaluronate molecular weight and concentration, are meticulously characterized through advanced analytical techniques. This technical guide provides a foundational understanding of these properties and the methodologies used for their determination, serving as a valuable resource for the scientific and drug development community.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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